An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
CAS Number: 847818-74-0
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its significant applications, particularly in the synthesis of biologically active compounds through Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a white to light brown solid, valued in organic synthesis for its stability and reactivity.[1] The pinacol ester group serves as a protecting group for the boronic acid, facilitating its use in a variety of chemical transformations.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 847818-74-0 | [3] |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | [3] |
| Molecular Weight | 208.07 g/mol | [3] |
| Melting Point | 67-71 °C | [1] |
| Boiling Point (Predicted) | 308.3 ± 15.0 °C | [1] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [1][4] |
| Appearance | White to light brown solid/crystal | [1] |
| Storage | Inert atmosphere, store in freezer under -20°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.57 (s, 1H, Pyrazole H-3), 6.75 (s, 1H, Pyrazole H-4), 4.16 (s, 3H, N-methyl), 1.41 (s, 12H, Pinacol methyls) | [2] |
| ¹¹B NMR | Chemical shift typically in the range of +20 to +35 ppm, characteristic of a three-coordinate boron in a trigonal planar environment. | [2] |
| Mass Spectrometry (MS) | The molecular ion peak appears at m/z 208. | [2] |
Synthesis
The synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester can be achieved through the borylation of 1-methylpyrazole. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
This protocol describes the synthesis starting from 1-methylpyrazole.
Materials:
-
1-methylpyrazole (4.1 g, 50 mmol)
-
n-Butyllithium (n-BuLi, 2.2 M solution in THF, 55 mmol)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-methylpyrazole (4.1 g, 50 mmol) in anhydrous tetrahydrofuran (100 mL), slowly add n-butyllithium (2.2 M solution in THF, 55 mmol) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour and then cool to -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmol) to the reaction system.
-
Maintain the reaction at -78 °C for 15 minutes and then allow it to gradually warm to 0 °C over 1 hour.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic phases, wash with distilled water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Yield: 8.0 g (77%) of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester as a brown solid. The product can be used in subsequent reactions without further purification.[5]
Caption: Workflow for the synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
Applications in Drug Discovery and Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a key intermediate for the synthesis of a wide range of biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is a cornerstone of modern organic synthesis. The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic ester.
Materials:
-
Aryl bromide (1 equivalent)
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.1 equivalents)
-
Cesium carbonate (2.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
-
1,4-Dioxane, anhydrous
-
Water
Procedure:
-
In a round-bottom pressure flask equipped with a stir bar, add the aryl bromide (10 g), cesium carbonate, and 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.
-
Under an argon atmosphere, add anhydrous 1,4-dioxane (200 mL) and water (22 mL).
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and stir the reaction mixture at 100 °C overnight.[5]
Role in Targeting Signaling Pathways
The pyrazole nucleus is a key component in many inhibitors of critical signaling pathways implicated in diseases like cancer. Derivatives of 1-methyl-pyrazole have been investigated for their potential to modulate various biological targets.
-
Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. For example, pyrazole derivatives have been shown to inhibit c-Met kinase, a key target in cancer therapy.[7] The pyrazole scaffold is also present in inhibitors of BRAF, RET receptor tyrosine kinase, and Janus kinases (JAKs).[6]
-
Androgen Receptor (AR) Modulation: 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated as anti-prostate cancer agents that target the androgen receptor signaling pathway.[8]
-
Other Targets: Pyrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, by interacting with various other cellular targets.
Caption: Overview of signaling pathways targeted by pyrazole-based compounds.
Conclusion
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential building block for the creation of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research and development setting.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. youtube.com [youtube.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
